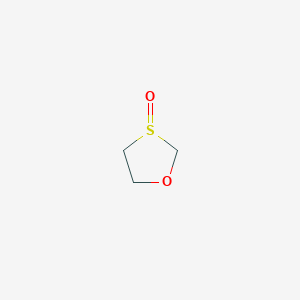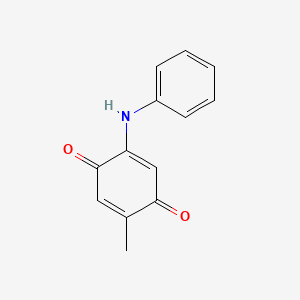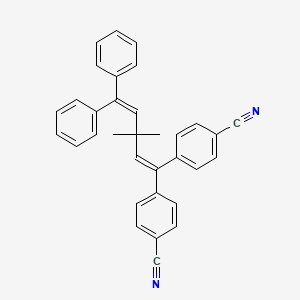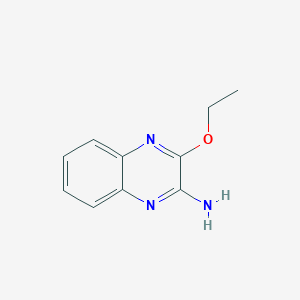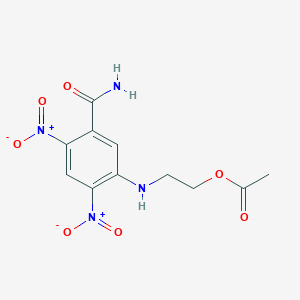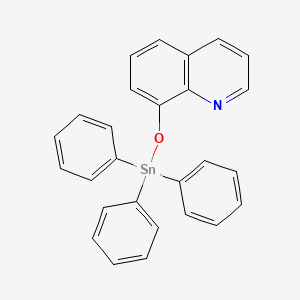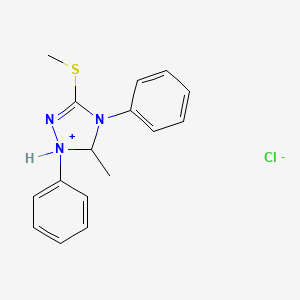![molecular formula C17H15NO4 B14627837 2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid CAS No. 56894-44-1](/img/structure/B14627837.png)
2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzoic acid moiety linked to a phenylpropanoyl group through a carbamoyl linkage. It has been studied for its role in stimulating bone morphogenetic protein-2 (BMP-2) production, which is crucial for bone formation and repair .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a carbamoylating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Applications De Recherche Scientifique
2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in stimulating BMP-2 production, which is important for bone growth and repair.
Industry: Potential use in the development of bone graft materials and other orthopedic applications.
Mécanisme D'action
The mechanism of action of 2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid involves the stimulation of BMP-2 production. BMP-2 is a growth factor that plays a critical role in the differentiation of osteoblasts, the cells responsible for bone formation. The compound binds to specific receptors on the surface of osteoblasts, triggering a signaling cascade that leads to increased BMP-2 production and subsequent bone formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(1-Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]benzoic acid
- **2-[(1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl]benzoic acid analogues
Uniqueness
2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid is unique due to its specific structure that allows it to effectively stimulate BMP-2 production. This property makes it a promising candidate for therapeutic applications in bone-related disorders, distinguishing it from other similar compounds that may not have the same level of efficacy in promoting bone growth .
Propriétés
Numéro CAS |
56894-44-1 |
|---|---|
Formule moléculaire |
C17H15NO4 |
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
2-[(1-oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C17H15NO4/c1-11(15(19)12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)17(21)22/h2-11H,1H3,(H,18,20)(H,21,22) |
Clé InChI |
GFTSMUMMWMMGOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
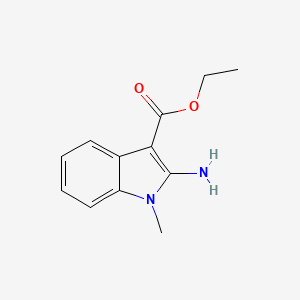
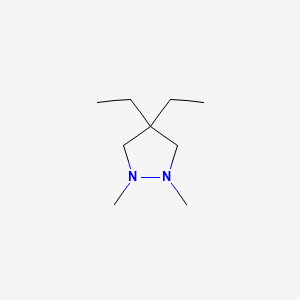
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
